molecular formula C18H16N2O2S B2614398 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate CAS No. 1396843-32-5

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate

Cat. No.: B2614398
CAS No.: 1396843-32-5
M. Wt: 324.4
InChI Key: UPUGDPZDVAUIAS-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate is a complex organic compound that features a benzothiazole ring fused with an azetidine ring and a methylbenzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized by the condensation of o-aminothiophenol with carboxylic acids or their derivatives. The azetidine ring is then introduced through cyclization reactions involving appropriate precursors. Finally, the esterification of the azetidine derivative with 2-methylbenzoic acid yields the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, leading to a wide range of potential derivatives .

Mechanism of Action

The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The azetidine ring may enhance the compound’s binding affinity or specificity for these targets. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d]thiazol-2-yl)azetidin-3-ol: Similar structure but with a hydroxyl group instead of the ester group.

    N-(Benzo[d]thiazol-2-yl)-2-phenylacetamide: Features a benzothiazole ring with an acetamide group.

    2-(2-Hydroxyphenyl)benzothiazole: Contains a benzothiazole ring with a hydroxyphenyl group

Uniqueness

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12-6-2-3-7-14(12)17(21)22-13-10-20(11-13)18-19-15-8-4-5-9-16(15)23-18/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUGDPZDVAUIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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